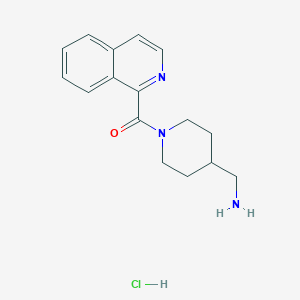

(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride

Description

The compound (4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride is a synthetic small molecule featuring a piperidine scaffold modified with an aminomethyl group at the 4-position and linked via a methanone bridge to an isoquinolin-1-yl moiety. Its molecular formula is C₁₆H₁₉ClN₃O, with a molecular weight of approximately 304.45 g/mol. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical research and development.

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-isoquinolin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O.ClH/c17-11-12-6-9-19(10-7-12)16(20)15-14-4-2-1-3-13(14)5-8-18-15;/h1-5,8,12H,6-7,9-11,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTZDPTXTIFKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=NC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride typically involves the reaction of piperidine with isoquinoline derivatives under specific conditions. The reaction conditions may include the use of a strong base, such as potassium tert-butoxide , and a suitable solvent, like dimethylformamide (DMF) , at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of the amine group to a nitro group.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Replacement of a functional group with another group.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide .

Reduction: : Using reducing agents like tin chloride or sodium borohydride .

Substitution: : Using nucleophiles or electrophiles under specific conditions.

Major Products Formed

Oxidation: : Formation of nitro derivatives .

Reduction: : Formation of amine derivatives .

Substitution: : Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride: has several scientific research applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, including enzyme inhibition.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogs from the evidence:

| Property | Target Compound | 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride | (4-Amino-1-piperidinyl)(1-piperidinyl)methanone Hydrochloride | [4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2-yl)methanone Hydrochloride |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₉ClN₃O | C₁₂H₁₇N₃O·2HCl | C₁₁H₂₂ClN₃O | C₂₀H₂₅BrClFN₂O₂S |

| Molecular Weight | ~304.45 g/mol | 292.2 g/mol | 247.77 g/mol | ~527.3 g/mol |

| Core Substituents | Isoquinolin-1-yl, 4-aminomethyl-piperidin-1-yl | Pyridin-4-yl, 4-aminomethyl-piperidin-1-yl | Two piperidinyl groups | Fluorophenyl, bromo-thiophene, aminomethyl-piperidin-1-yl |

| Salt Form | Hydrochloride | Dihydrochloride | Hydrochloride | Hydrochloride |

| Application | Research (inferred) | Research & Development | Unknown | Pharmaceutical intermediate |

| Safety Classification | Not specified (assumed similar to ) | No GHS classification | Unknown | Not provided |

Functional Implications

- Solubility and Bioavailability: The dihydrochloride salt in may exhibit higher aqueous solubility than the target compound’s hydrochloride form.

- Receptor Binding: Isoquinoline’s extended aromatic system could enhance binding to hydrophobic pockets in enzymes or receptors compared to pyridine () or simpler piperidine derivatives ().

- Synthetic Complexity: The compound in highlights the challenges of synthesizing halogenated and heterocyclic analogs. The target compound’s isoquinoline moiety may require specialized coupling steps, similar to the intermediates described in .

Research Findings and Critical Analysis

Stability and Reactivity

- The target compound’s isoquinoline group may improve stability under acidic conditions compared to pyridine derivatives due to increased aromatic resonance. However, the aminomethyl-piperidine moiety could introduce susceptibility to oxidative degradation, a common issue in amine-containing pharmaceuticals (inferred from ).

Pharmacological Potential

- The bromo-thiophene analog () demonstrates how halogenation can improve metabolic stability, a strategy that could be applied to the target compound for enhanced pharmacokinetics.

Biological Activity

Chemical Structure and Properties

The chemical structure of (4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride can be represented as follows:

- Molecular Formula : C_{12}H_{16}N_{2}O \cdot HCl

- IUPAC Name : this compound

This compound features a piperidine ring substituted with an aminomethyl group and an isoquinoline moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, aminopyrimidine derivatives have shown potent inhibition of Class I PI3-kinase enzymes, which are critical in cancer cell proliferation and survival. This suggests that this compound may also possess similar antitumor effects by targeting these pathways .

The proposed mechanism of action for this compound includes:

- Inhibition of Kinase Activity : Compounds that inhibit PI3K pathways can disrupt cellular signaling involved in growth and survival, leading to apoptosis in cancer cells.

- Modulation of Cellular Processes : The compound may alter the expression of key proteins involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Study on Malignant Pleural Mesothelioma (MPM) : A combination therapy involving trametinib (a MEK inhibitor) and 4-methylumbelliferone demonstrated enhanced antitumor effects. This suggests that similar compounds could be explored for combinatorial therapies against aggressive cancers .

Data Table: Comparative Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor potential | PI3K inhibition |

| Trametinib + 4-Methylumbelliferone | Enhanced antitumor effects | MEK inhibition, ERK pathway modulation |

| Aminopyrimidine derivatives | Potent IRAK4 inhibition | Selective kinase inhibition |

Research Findings

Research indicates that compounds like this compound could be effective in treating various types of cancers due to their ability to modulate critical signaling pathways. The exploration of this compound in preclinical models is essential for determining its efficacy and safety profile.

Future Directions

Further research is warranted to:

- Conduct In Vivo Studies : Assess the pharmacokinetics and bioavailability of the compound.

- Explore Combination Therapies : Investigate synergistic effects with existing cancer therapies.

- Identify Novel Targets : Uncover additional biological targets for therapeutic intervention.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention time against standards.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine and isoquinoline moieties. Compare spectral data with structurally similar compounds, such as 4-(Aminomethyl)piperidin-1-ylmethanone derivatives .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For hydrochloride salts, ensure compatibility with ionization methods (e.g., ESI-MS) .

Q. How should this compound be handled and stored to maintain stability?

Methodological Answer:

- Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Avoid contact with strong oxidizing agents, which may trigger hazardous decomposition (e.g., release of HCl gas) .

- Use gloveboxes or fume hoods for handling, with PPE including nitrile gloves and lab coats, as per safety protocols for similar piperidine derivatives .

Q. What synthetic routes are feasible for this compound, and how can yield be optimized?

Methodological Answer:

- Synthesize via amide coupling between 4-(aminomethyl)piperidine and isoquinoline-1-carboxylic acid, using coupling agents like HATU or EDCl in anhydrous DMF .

- Optimize reaction conditions: Maintain 0–5°C during acid activation, then warm to room temperature for 12–24 hours. Monitor pH to ensure hydrochloride salt formation .

- Purify via recrystallization from ethanol/water mixtures to remove unreacted precursors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the piperidine or isoquinoline rings) affect biological activity?

Methodological Answer:

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like halogenated phenyl groups or alkyl chains. Compare binding affinity to target receptors (e.g., kinases or GPCRs) using radioligand assays .

- For example, replacing the isoquinoline moiety with pyridine (as in 4-(Aminomethyl)piperidin-1-ylmethanone) reduces steric hindrance, potentially altering selectivity .

Q. How can contradictions in stability data (e.g., discrepancies in decomposition products) be resolved?

Methodological Answer:

- Perform accelerated stability studies under varied conditions (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS to identify discrepancies.

- Cross-reference findings with structurally related compounds. For instance, some piperidine derivatives release HCl under high humidity, while others remain stable .

- Use quantum mechanical calculations (e.g., DFT) to predict reactive sites and decomposition pathways .

Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Employ CRISPR-Cas9 knockout models to identify target proteins in cellular pathways. Combine with thermal shift assays to validate direct binding .

- Use metabolomic profiling (via LC-MS) to track changes in endogenous metabolites (e.g., ATP, NADH) post-treatment, linking activity to energy metabolism or redox pathways .

- Compare results with structurally similar compounds, such as piperazine-based analogs, to isolate moiety-specific effects .

Methodological Considerations for Data Interpretation

- Contradictory Toxicity Data : If acute toxicity is reported in some studies but not others (e.g., vs. ), validate via in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized protocols .

- Spectral Data Ambiguities : Resolve overlapping NMR peaks (common in piperidine derivatives) using 2D NMR techniques (e.g., COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.